molecular formula C7H5F2NO2 B6253660 3-(difluoromethoxy)pyridine-2-carbaldehyde CAS No. 1315361-14-8

3-(difluoromethoxy)pyridine-2-carbaldehyde

Cat. No. B6253660
CAS RN: 1315361-14-8
M. Wt: 173.1
InChI Key:
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Description

3-(Difluoromethoxy)pyridine-2-carbaldehyde (DFMPC) is an important intermediate in the synthesis of various organic compounds. It is a versatile reagent with a wide range of applications in the field of organic synthesis. DFMPC is a colorless, volatile liquid with a boiling point of 97°C and a melting point of -35°C. It is soluble in most organic solvents and is stable under normal storage conditions.

Scientific Research Applications

3-(difluoromethoxy)pyridine-2-carbaldehyde is used as a reagent in various scientific research applications. It is used in the synthesis of various organic compounds, such as heterocycles and polymers. It is also used in the synthesis of various pharmaceuticals, such as antimalarials and antifungals. 3-(difluoromethoxy)pyridine-2-carbaldehyde is also used in the synthesis of various dyes and pigments.

Mechanism of Action

3-(difluoromethoxy)pyridine-2-carbaldehyde acts as a nucleophile in the synthesis of various organic compounds. In the presence of a strong base, it reacts with electrophilic species such as aldehydes and ketones to form new carbon-carbon bonds. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
3-(difluoromethoxy)pyridine-2-carbaldehyde has been studied for its biochemical and physiological effects. It has been shown to have antifungal, antimalarial, and anti-inflammatory properties. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-(difluoromethoxy)pyridine-2-carbaldehyde is a versatile reagent that is easy to use in the lab. It is stable under normal storage conditions and can be synthesized in high yields and with high purity. However, due to its volatility, it can be difficult to handle in the lab and should be handled with caution.

Future Directions

Future research on 3-(difluoromethoxy)pyridine-2-carbaldehyde will focus on its potential applications in the synthesis of other organic compounds, such as polymers and heterocycles. Additionally, further research will be conducted to explore its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, research will be conducted to explore the use of 3-(difluoromethoxy)pyridine-2-carbaldehyde in the synthesis of dyes and pigments.

Synthesis Methods

3-(difluoromethoxy)pyridine-2-carbaldehyde can be synthesized through a variety of methods. The most commonly used method is the reaction of 2-pyridinecarboxaldehyde with dichlorodifluoromethane in the presence of a strong base such as potassium hydroxide. This reaction yields 3-(difluoromethoxy)pyridine-2-carbaldehyde in high yields and with high purity. Other methods for the synthesis of 3-(difluoromethoxy)pyridine-2-carbaldehyde include the reaction of 2-pyridinecarboxaldehyde with dichlorotetrafluoroethane in the presence of a strong base, and the reaction of 2-pyridinecarboxaldehyde with trifluorochloroacetaldehyde in the presence of a strong base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethoxy)pyridine-2-carbaldehyde involves the reaction of 2-pyridinecarboxaldehyde with difluoromethoxy lithium followed by oxidation with a suitable oxidizing agent.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "Difluoromethoxy lithium", "Solvent (e.g. THF, ether)" ], "Reaction": [ "Add difluoromethoxy lithium to a solution of 2-pyridinecarboxaldehyde in a suitable solvent under an inert atmosphere.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization.", "Oxidize the purified product with a suitable oxidizing agent (e.g. PCC, DMP) to obtain 3-(difluoromethoxy)pyridine-2-carbaldehyde." ] }

CAS RN

1315361-14-8

Product Name

3-(difluoromethoxy)pyridine-2-carbaldehyde

Molecular Formula

C7H5F2NO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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